3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester
CAS No.: 1331889-60-1
Cat. No.: VC0017649
Molecular Formula: C20H31NO4S
Molecular Weight: 381.531
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331889-60-1 |
---|---|
Molecular Formula | C20H31NO4S |
Molecular Weight | 381.531 |
IUPAC Name | tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate |
Standard InChI | InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1 |
Standard InChI Key | CXNYTEAMBHKWNF-INIZCTEOSA-N |
SMILES | CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers and Naming
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is cataloged under CAS registry number 1331889-60-1, serving as its unique identifier in chemical databases and literature . The IUPAC name for this compound is tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate, which precisely describes its chemical structure and stereochemistry . This nomenclature indicates the compound possesses an R-configuration at the alpha-carbon position, signifying its relationship to natural L-amino acids.
Several synonyms exist for this compound in chemical literature and commercial catalogs, including:
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N-[2-(1,1-DiMethylethoxy)-2-oxoethyl]-S-(phenylMethyl)-L-cysteine 1,1-DiMethylethyl Ester
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L-Cysteine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-S-(phenylmethyl)-, 1,1-dimethylethyl ester
These alternative names emphasize its derivation from L-cysteine with specific modifications to the amino, carboxyl, and thiol functional groups.
Structural Identifiers and Representations
The compound can be uniquely identified through several digital chemical identifiers that enable precise computational analysis and database searching. Its canonical SMILES notation is CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C, providing a linear string representation of its molecular structure . For more comprehensive structural identification, the InChI string InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1 captures all structural and stereochemical information in a standardized format . The InChI Key CXNYTEAMBHKWNF-INIZCTEOSA-N serves as a condensed, fixed-length identifier derived from the full InChI string, facilitating rapid database searches .
Physical and Chemical Properties
Basic Physical Characteristics
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester presents as a yellow oil at room temperature and standard pressure conditions . This physical state is consistent with many organic compounds containing multiple aliphatic groups and moderate molecular weight. The compound's appearance as an oil rather than a crystalline solid may be attributed to the presence of flexible alkyl chains and absence of strong intermolecular forces that would otherwise facilitate crystal formation.
Quality Assurance and Analysis
Analytical Standards
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is available as a reference standard from Toronto Research Chemicals (TRC) . TRC ensures quality through comprehensive analytical testing including HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR analyses, in compliance with regulatory standards such as Anvisa resolution RDC No 166 . This analytical rigor ensures researchers have access to well-characterized material for their studies.
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